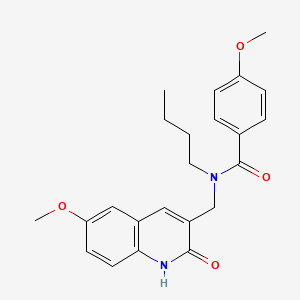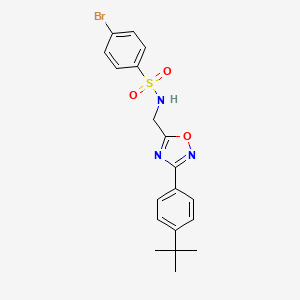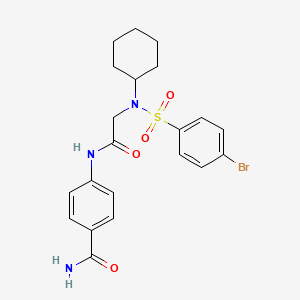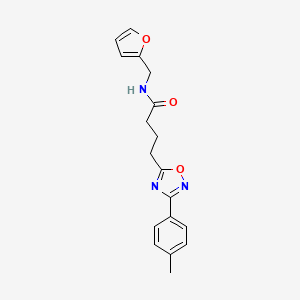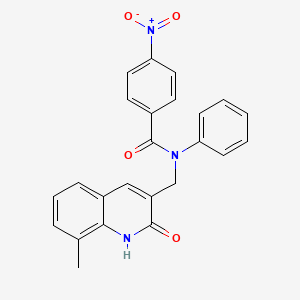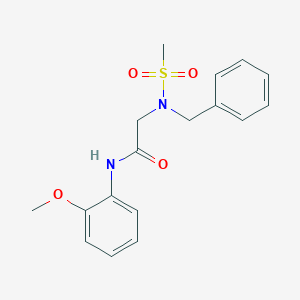
2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide, also known as BMSMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BMSMA belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BMSMA has been found to exhibit unique properties that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide is still under investigation. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of various bacteria and fungi. In addition, this compound has been found to exhibit anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be easily purified. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific enzymes and signaling pathways targeted by this compound. This information can help in the development of more targeted therapies for various diseases. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Métodos De Síntesis
2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of N-benzylmethylsulfonamide and 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The product obtained is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-(N-benzylmethylsulfonamido)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been found to exhibit anti-inflammatory properties and can be used for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-16-11-7-6-10-15(16)18-17(20)13-19(24(2,21)22)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWKTLWLBYEJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
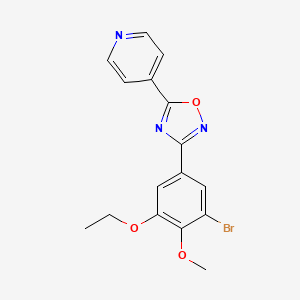
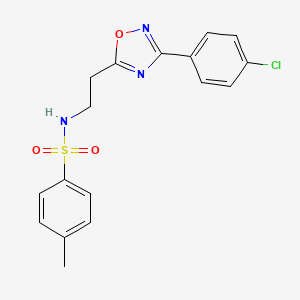
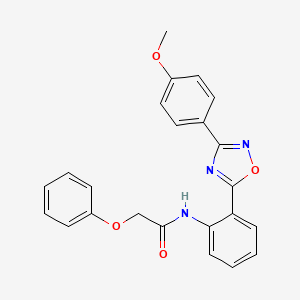
![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
